molecular formula C20H40O B1330413 3-Eicosanone CAS No. 2955-56-8

3-Eicosanone

Cat. No. B1330413
CAS RN: 2955-56-8
M. Wt: 296.5 g/mol
InChI Key: BWVLRRQCABCGBO-UHFFFAOYSA-N
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Description

3-Eicosanone is a chemical compound with the formula C20H40O . It can be used to chemically characterize and evaluate the bioactivity of bacteriocin from marine biofilm-forming bacteria .


Molecular Structure Analysis

The molecular structure of 3-Eicosanone consists of 20 carbon atoms, 40 hydrogen atoms, and 1 oxygen atom . The structure can be viewed as a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

Eicosanoids, which include 3-Eicosanone, are primarily generated by the hydrolysis of membrane phospholipids by phospholipase A2 to ω-3 and ω-6 C20 fatty acids. These are then converted to leukotrienes (LTs), prostaglandins (PGs), prostacyclins (PCs), and thromboxanes (TXAs) .


Physical And Chemical Properties Analysis

3-Eicosanone has a melting point of 39°C and a boiling point of 363.11°C. Its density is approximately 0.8559 g/cm3, and it has a refractive index of 1.445 . It is slightly soluble in chloroform, ethyl acetate, and hexanes .

Scientific Research Applications

Basic Science and Medicinal Development

Research in the field of eicosanoids, which includes compounds like 3-Eicosanone, has significantly contributed to the development of new therapeutic agents for various diseases. Studies in structure, function, and molecular mechanisms have led to the discovery of novel therapeutic targets and drugs (Samuelsson, 2012).

Eicosanoids in Asthma and Allergies

Eicosanoids, encompassing prostaglandins and leukotrienes, are crucial in pathophysiological processes relevant to asthma and allergies. Their modulation through various drugs, including leukotriene synthesis inhibitors, has shown significant effects in managing these conditions (Sokolowska et al., 2020).

Essential Fatty Acids and Health

Essential fatty acids (EFA), like 3-Eicosanone, are vital beyond energy provision. They are precursors for prostanoids and other eicosanoids, impacting various physiological functions and disease conditions, including blood pressure regulation and inflammatory responses (Uauy et al., 1999).

Inflammation and Dietary Fats

The balance between n-6 fatty acid arachidonic acid and n-3 fatty acids, which includes 3-Eicosanone, is significant in inflammation. They influence eicosanoidproduction, affecting various inflammatory conditions like asthma, arthritis, and cardiovascular diseases. Understanding this balance helps in developing dietary and therapeutic strategies for these diseases (Calder, 2009); (Calder, 2013).

Immunonutrition

Dietary ω-3 fatty acids, including 3-Eicosanone, have a significant impact on cell functions, influencing membrane stability, receptor formation, and eicosanoid generation. Their intake has shown benefits in cardiovascular diseases, rheumatoid arthritis, inflammatory bowel diseases, and more, highlighting their role in immunonutrition (Alexander, 1998).

Eicosanoids and Cancer

Eicosanoids, derived from compounds like 3-Eicosanone, play critical roles in cancer progression and metastasis. Understanding their molecular mechanisms in tumor evolution provides insights into developing cancer chemopreventive and therapeutic agents (Wang & DuBois, 2010).

Eicosanoids in Neurology and Psychiatry

Eicosanoids influence various neuropsychiatric conditions. Research shows their impact on brain metabolism and symptom improvement in disorders like psychosis, suggesting their potential in neurological and psychiatric treatments (Berger et al., 2008).

Safety And Hazards

When handling 3-Eicosanone, it is advised to avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

properties

IUPAC Name

icosan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)4-2/h3-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWVLRRQCABCGBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10183732
Record name 3-Eicosanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10183732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Eicosanone

CAS RN

2955-56-8
Record name NSC 406005
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002955568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-EICOSANONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406005
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Eicosanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10183732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
K Lehtonen, M Ketola - Organic Geochemistry, 1990 - Elsevier
… The model compound chosen as internal standard was 3-eicosanone (Aldrich Chemical Co.… ketones were taken relative to internal standard, 3-eicosanone, utilizing the complete set of n…
Number of citations: 81 www.sciencedirect.com
FC Whitmore, CH Herr, DG Clarke… - Journal of the …, 1945 - ACS Publications
… of the crude products indicated a 53% yield15 ofl-phenyl-3-eicosanone (394 g., 1.06 moles); bp 232… as the l-phenyl-3-eicosanone. Fractionation of the resulting hydrocarbon through the …
Number of citations: 21 pubs.acs.org
G Colin, JD Cooney, DM Wiles - Internat/ONAL, 1976 - ibbsonline.org
… All have the carbonyl group in the middle of the chain and are designated as middle ketones, except 3-eicosanone, which is an ethyl ketone. One gram of each of the above ketones …
Number of citations: 12 ibbsonline.org
H Lappi, R Alén - Journal of Analytical and Applied Pyrolysis, 2009 - Elsevier
To develop an advanced pyrolysis process for various biomass-derived feedstocks and improve product quality and yield, in-depth investigations into the reaction mechanisms are …
Number of citations: 100 www.sciencedirect.com
JM Milczarek, J Zięba-Palus - Journal of Analytical and Applied Pyrolysis, 2009 - Elsevier
The thin layer of spray paint, which creates an inscription, smudge or a drawing on plaster has to be examined in situ. The application of reflectance IR spectroscopy enables one to …
Number of citations: 27 www.sciencedirect.com
VS Saraswathi, N Kamarudheen, KVB Rao… - … of Photochemistry and …, 2017 - Elsevier
The investigation was conducted to analyse the bioactive compounds from the leaf extracts of L. speciosa by GC–MS. The extracts were screened for antibacterial and antibiofilm …
Number of citations: 7 www.sciencedirect.com
KP Shadangi, K Mohanty - Fuel, 2014 - Elsevier
Conventional pyrolysis of Niger seed was investigated in a semi batch reactor with and without the presence of catalyst. Thermal pyrolysis yielded maximum 34.5% of oil (by weight …
Number of citations: 69 www.sciencedirect.com
T Guillemot, M Stockhecke, A Bechtel, SN Ladd… - Quaternary Science …, 2019 - Elsevier
… Compound abundances were quantified using peak areas relative to those of the respective internal standard (5α-cholestane for n-alkanes, 3-eicosanone for alkenones, and C 19 n-…
Number of citations: 6 www.sciencedirect.com
C Krentscher, N Dubois, G Camperio, M Prebble… - Organic …, 2019 - Elsevier
… A recovery standard including 5α-androstane, 1-nonadecanol, heneicosanoic acid and 3-eicosanone was quantitatively added to ∼2 g of freeze-dried, homogenized leaf material from …
Number of citations: 5 www.sciencedirect.com
RT Holman, PR Edmondson - Analytical chemistry, 1956 - ACS Publications
The spectral absorption of a series of fatty acids and other lipides has been measured between 0.9 and 3.0 microns. By means of these spectra, band assignments have been made for …
Number of citations: 210 pubs.acs.org

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